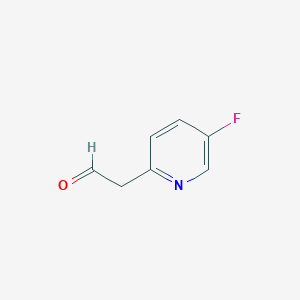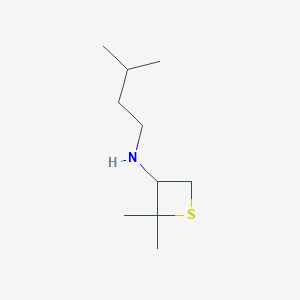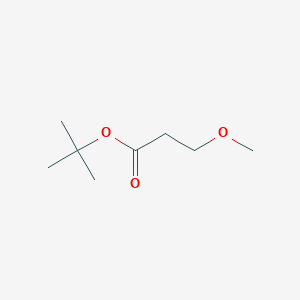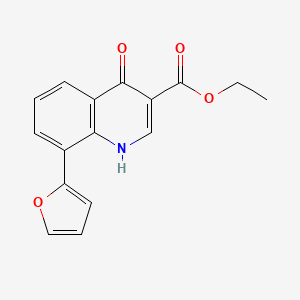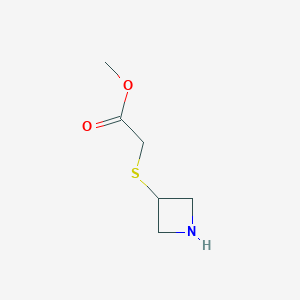
Methyl 2-(azetidin-3-ylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azetidin-3-ylsulfanyl)acetate is a chemical compound with the molecular formula C6H11NO2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-ylsulfanyl)acetate typically involves the reaction of azetidine derivatives with suitable reagents. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) . This reaction proceeds through the formation of an intermediate, which is then treated with azetidin-2-one to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(azetidin-3-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azetidin-3-ylsulfanyl)acetate has several applications in scientific research:
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(azetidin-3-ylsulfanyl)acetate is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and sulfur-containing functional group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(oxetan-3-ylsulfanyl)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-ylsulfanyl)acetate: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Methyl 2-(azetidin-3-ylsulfanyl)acetate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring’s strain and reactivity make it a valuable scaffold in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C6H11NO2S |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
DVTVFOCAGBNHMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


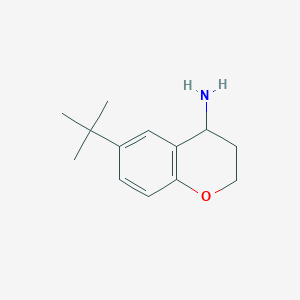
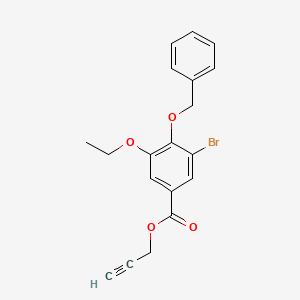
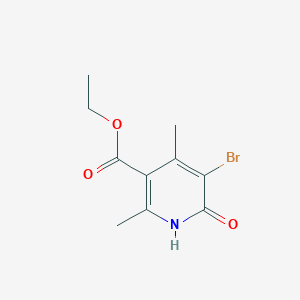
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
